Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- is a compound that has been widely used in scientific research due to its unique properties. It is a benzimidazole derivative that has been synthesized using a specific method. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in various cellular processes. Additionally, it has been suggested that this compound may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, it has been found to exhibit fluorescent properties, making it useful for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Additionally, it has been found to exhibit unique properties that make it useful for various applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)-. One potential direction is the further investigation of its mechanism of action, which may lead to the development of new therapeutic agents. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may be further explored. Finally, the potential use of this compound as an anti-inflammatory agent and anti-microbial agent may be further investigated.
Synthesemethoden
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- is synthesized using a specific method. The synthesis involves the reaction of 3-methoxybenzaldehyde with 1,2-diaminoethane in the presence of acetic acid. The resulting product is then reacted with N,N-diethylamine to yield Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)-. This method has been found to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- has been widely used in scientific research due to its unique properties. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
102516-96-1 |
---|---|
Produktname |
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3-methoxybenzyl)- |
Molekularformel |
C21H27N3O |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-[2-[(3-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C21H27N3O/c1-4-23(5-2)13-14-24-20-12-7-6-11-19(20)22-21(24)16-17-9-8-10-18(15-17)25-3/h6-12,15H,4-5,13-14,16H2,1-3H3 |
InChI-Schlüssel |
DKGPIAALXIUMNA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC(=CC=C3)OC |
Kanonische SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC(=CC=C3)OC |
Andere CAS-Nummern |
102516-96-1 |
Synonyme |
1-(2-Diethylaminoethyl)-2-(3-methoxybenzyl)-benzimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.